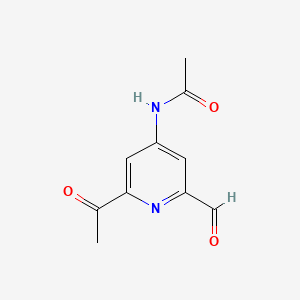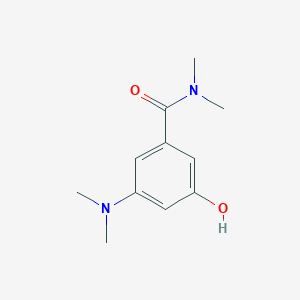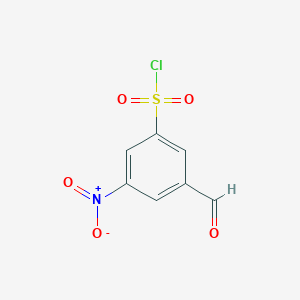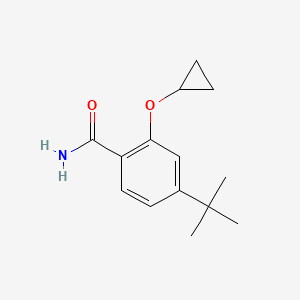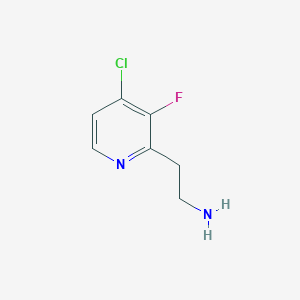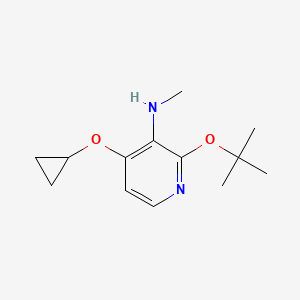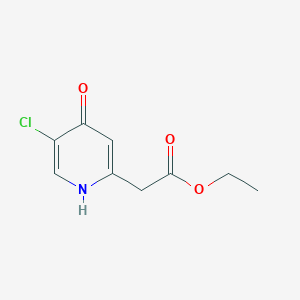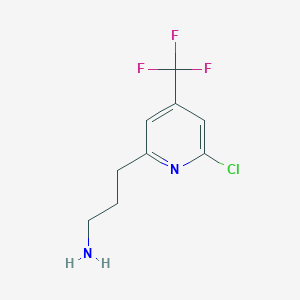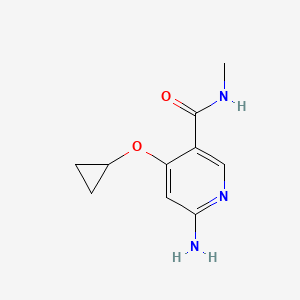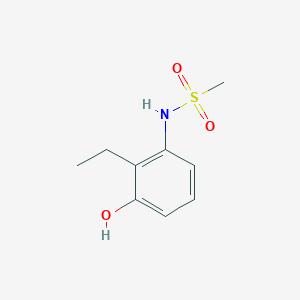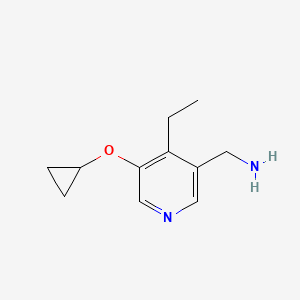
(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclopropoxy group attached to a pyridine ring, which is further substituted with an ethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyclopropoxy group.
Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction, where an ethyl halide reacts with the pyridine ring in the presence of a base.
Methanamine Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanamine can be compared with other similar compounds, such as:
(3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine: This compound has a similar structure but differs in the position of the cyclopropoxy group on the pyridine ring.
(5-Cyclopropoxy-4-methylpyridin-3-YL)methanamine: This compound has a methyl group instead of an ethyl group.
(5-Cyclopropoxy-4-ethylpyridin-3-YL)ethanamine: This compound has an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(5-cyclopropyloxy-4-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-10-8(5-12)6-13-7-11(10)14-9-3-4-9/h6-7,9H,2-5,12H2,1H3 |
Clave InChI |
GTQGPNSOWZAEKG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


